

### GSK3368715 preclinical data in solid tumors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK3368715 hydrochloride

Cat. No.: B8209998

Get Quote

An In-Depth Technical Guide to the Preclinical Data of GSK3368715 in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

GSK3368715, also identified as EPZ019997, is a first-in-class, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes crucial for post-translational modification of proteins through arginine methylation, a process frequently dysregulated in various cancers.[1][3] GSK3368715 acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex and preventing the asymmetric dimethylation of arginine residues on both histone and non-histone substrates.[1][3] This inhibition disrupts critical cellular processes, including gene expression, RNA metabolism, DNA damage response, and key signaling pathways, leading to anti-proliferative effects in a broad spectrum of cancer models.[1][2][4]

While GSK3368715 demonstrated anti-cancer activity in preclinical studies, its clinical development was halted.[3][5] A Phase 1 study in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events, coupled with limited target engagement at lower doses and a lack of significant clinical efficacy.[5] Despite this, the preclinical data for GSK3368715 provide a valuable foundation for understanding the therapeutic potential of targeting Type I PRMTs in oncology.[1]

### **Quantitative Data Presentation**



The preclinical efficacy of GSK3368715 has been quantified through various biochemical and cell-based assays, as well as in vivo tumor models.

**Table 1: Biochemical Inhibitory Activity of GSK3368715** 

against Type I PRMTs

| Target PRMT   | IC50 (nM)  | Apparent K <sub>i</sub> (K <sub>i</sub> app) (nM) |
|---------------|------------|---------------------------------------------------|
| PRMT1         | 3.1[6][7]  | 1.5[8]                                            |
| PRMT3         | 48[6][7]   | N/A                                               |
| PRMT4 (CARM1) | 1148[6][7] | N/A                                               |
| PRMT6         | 5.7[6][7]  | N/A                                               |
| PRMT8         | 1.7[6][7]  | 81[8]                                             |

**Table 2: In Vitro Anti-Proliferative Activity of** 

GSK3368715

| Cell Lines                             | Key Findings                                                                                                      |  |
|----------------------------------------|-------------------------------------------------------------------------------------------------------------------|--|
| Panel of 249 Cancer Cell Lines         | Showed ≥50% growth inhibition in the majority of cell lines, representing 12 different tumor types.[7]            |  |
| Solid Tumor Cell Lines                 | Cytostatic responses were observed in the majority of solid tumors tested.[3]                                     |  |
| MTAP-deficient Pancreatic Cancer Cells | Deficiency in the enzyme methylthioadenosine phosphorylase (MTAP) was associated with a cytotoxic response.[3][9] |  |

# Table 3: In Vivo Anti-Tumor Efficacy of GSK3368715 in Xenograft Models



| Cancer Model                     | Xenograft Type | Treatment and<br>Dosage        | Key Findings                       |
|----------------------------------|----------------|--------------------------------|------------------------------------|
| Pancreatic Cancer                | BxPC-3         | 150 mg/kg, oral, once<br>daily | 78% tumor growth inhibition.[1][7] |
| Pancreatic Cancer                | BxPC-3         | 300 mg/kg, oral, once daily    | 97% tumor growth inhibition.[7]    |
| Diffuse Large B-Cell<br>Lymphoma | Toledo         | 75 mg/kg, oral, once<br>daily  | Resulted in tumor regression.[1]   |

# Signaling Pathways and Experimental Workflows Mechanism of Action and Signaling Pathways

GSK3368715 inhibits Type I PRMTs, which are responsible for asymmetric dimethylarginine (ADMA) formation on substrate proteins. This inhibition leads to a global decrease in ADMA and a subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[3][8] The disruption of this methylation balance impacts several oncogenic signaling pathways.





Click to download full resolution via product page

**Caption:** GSK3368715 inhibits PRMT1, disrupting downstream signaling.

#### **General Workflow for In Vivo Xenograft Studies**

Preclinical evaluation of GSK3368715 in solid tumors typically follows a standardized xenograft model workflow to assess anti-tumor efficacy.





Click to download full resolution via product page

Caption: Standard experimental workflow for in vivo xenograft models.

## Experimental Protocols In Vitro Radiometric PRMT Inhibition Assay

This biochemical assay is used to determine the IC50 value of GSK3368715 against specific PRMT enzymes.

- Reaction Mixture Preparation: A reaction mixture is prepared containing the specific PRMT enzyme (e.g., PRMT1), a biotinylated histone peptide substrate (e.g., H4 peptide), and S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) in a suitable reaction buffer.[6]
- Inhibitor Addition: Varying concentrations of GSK3368715 or a vehicle control (e.g., DMSO) are added to the reaction mixture.[6]
- Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific time to allow the methylation reaction to proceed.[6]
- Reaction Termination: The reaction is stopped by adding a quenching solution, such as trichloroacetic acid.[6]
- Detection: The reaction mixture is transferred to a filter plate to capture the biotinylated peptide. The amount of incorporated [³H]-methyl groups is then quantified using a scintillation counter.[6]
- Data Analysis: The percent inhibition for each GSK3368715 concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a doseresponse curve.[6]



#### In Vitro Cell Proliferation Assay (In-Cell Western)

This assay measures the anti-proliferative effects of GSK3368715 on cancer cell lines.

- Cell Seeding: Cancer cells (e.g., RKO cells) are seeded in 384-well plates and allowed to adhere.[8]
- Compound Treatment: Cells are treated with a serial dilution of GSK3368715 (e.g., 0.03 nM to 29.3  $\mu$ M) or a DMSO vehicle control.[8]
- Incubation: Plates are incubated for 3 days at 37°C in 5% CO<sub>2</sub>.[8]
- Fixation and Permeabilization: Cells are fixed with ice-cold methanol for 30 minutes at room temperature.[8]
- Blocking and Staining: After washing with PBS, cells are incubated with a blocking buffer, followed by primary antibodies for cellular targets and normalization, and then fluorescentlylabeled secondary antibodies.
- Data Acquisition: The plate is scanned on an imaging system (e.g., Odyssey) to quantify the fluorescence intensity, which correlates with cell number.

#### In Vivo BxPC-3 Pancreatic Cancer Xenograft Model

This in vivo model assesses the anti-tumor efficacy of GSK3368715 in a solid tumor context.

- Cell Culture and Implantation: BxPC-3 human pancreatic adenocarcinoma cells are cultured in appropriate media. 5 x 10<sup>6</sup> cells, mixed with Matrigel, are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[1]
- Tumor Growth and Randomization: Mice are monitored for tumor growth. When tumors reach an average volume of 150-200 mm<sup>3</sup>, the mice are randomized into treatment and control groups.[1]
- Drug Administration: GSK3368715 is administered orally once daily at specified doses (e.g., 150 mg/kg). The control group receives a vehicle control (e.g., 0.5% methylcellulose).[1]



- Tumor Measurement: Tumor volume and body weight are measured 2-3 times per week.
   Tumor volume is calculated using the formula: (length × width²)/2.[1]
- Endpoint and Analysis: The study is concluded when tumors in the control group reach a
  predetermined size. Tumors are excised and may be used for pharmacodynamic analysis.
   Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor
  volume between the treated and vehicle control groups.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. librarysearch.colby.edu [librarysearch.colby.edu]
- To cite this document: BenchChem. [GSK3368715 preclinical data in solid tumors].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8209998#gsk3368715-preclinical-data-in-solid-tumors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com